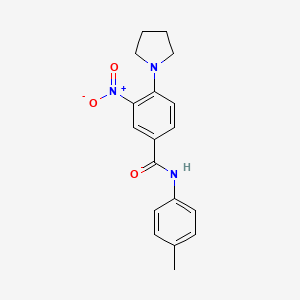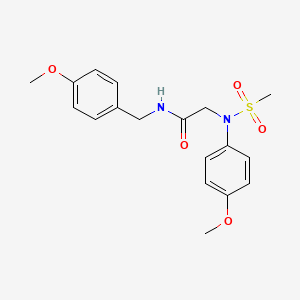![molecular formula C18H19ClN2O3S B3934749 4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-cyclopropylbenzamide](/img/structure/B3934749.png)
4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-cyclopropylbenzamide
Descripción general
Descripción
4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-cyclopropylbenzamide, also known as CBM-588, is a small molecule inhibitor that has been extensively studied for its potential use in cancer therapy. This compound has shown promising results in preclinical studies and is currently being investigated for its therapeutic potential in various types of cancer.
Mecanismo De Acción
4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-cyclopropylbenzamide acts as an inhibitor of the protein kinase CK2, which is involved in various cellular processes including cell proliferation, survival, and differentiation. By inhibiting CK2, 4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-cyclopropylbenzamide disrupts these processes and induces cell death in cancer cells.
Biochemical and Physiological Effects
4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-cyclopropylbenzamide has been shown to induce apoptosis (programmed cell death) in cancer cells, and has also been shown to inhibit angiogenesis (the formation of new blood vessels). These effects contribute to its potential as a cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-cyclopropylbenzamide is its specificity for CK2, which reduces the likelihood of off-target effects. However, one limitation is its relatively low potency compared to other CK2 inhibitors.
Direcciones Futuras
Future research on 4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-cyclopropylbenzamide could focus on improving its potency and pharmacokinetic properties, as well as investigating its potential use in combination with other chemotherapeutic agents. Additionally, further studies could explore its potential use in other diseases beyond cancer, as CK2 has been implicated in various other cellular processes.
Aplicaciones Científicas De Investigación
4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-cyclopropylbenzamide has been studied extensively for its potential use in cancer therapy. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has demonstrated synergistic effects when used in combination with other chemotherapeutic agents.
Propiedades
IUPAC Name |
4-[(4-chlorophenyl)methyl-methylsulfonylamino]-N-cyclopropylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3S/c1-25(23,24)21(12-13-2-6-15(19)7-3-13)17-10-4-14(5-11-17)18(22)20-16-8-9-16/h2-7,10-11,16H,8-9,12H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDMBNOOIVJCLEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=C(C=C1)Cl)C2=CC=C(C=C2)C(=O)NC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-cyclopropylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-methylphenyl)sulfonyl]-2-phenyl-3-propionylimidazolidine](/img/structure/B3934669.png)
![1,3-dimethoxy-2-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B3934670.png)

![N-methyl-1-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}-N-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]methanamine](/img/structure/B3934678.png)
![2-[methyl(1-thieno[2,3-d]pyrimidin-4-yl-4-piperidinyl)amino]ethanol](/img/structure/B3934680.png)
![2-[5-(4-chlorophenyl)-2-furyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3934687.png)

![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-3,4,5-triethoxybenzamide](/img/structure/B3934700.png)

![N~1~-(4-chlorobenzyl)-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B3934721.png)
![6-tert-butyl-N-ethyl-2-[(2-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3934742.png)
![3-[(cyclobutylamino)methyl]-3-hydroxy-1-(4-isopropylbenzyl)-2-piperidinone](/img/structure/B3934743.png)
![N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-4-methoxy-N-phenylbenzenesulfonamide](/img/structure/B3934746.png)
![4-({[5-(4-bromo-2-nitrophenyl)-2-furyl]methylene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B3934755.png)